molecular formula C21H16O2S B4952781 4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde

4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde

Cat. No.: B4952781
M. Wt: 332.4 g/mol
InChI Key: KRWHONZALPGPNG-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde is an organic compound that belongs to the class of chromenes

Preparation Methods

The synthesis of 4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde typically involves cyclization and condensation reactions. One common method involves the reaction of 4-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine .

Chemical Reactions Analysis

4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and preventing cancer cell growth .

Comparison with Similar Compounds

4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific applications and reactivity, highlighting the unique properties of this compound.

Properties

IUPAC Name

4-(4-methylphenyl)-2-thiophen-2-yl-4H-chromene-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O2S/c1-14-8-10-15(11-9-14)20-16-5-2-3-6-18(16)23-21(17(20)13-22)19-7-4-12-24-19/h2-13,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWHONZALPGPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=CC=CC=C3OC(=C2C=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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